Butyl 4-[(phenylsulfonyl)oxy]benzoate
Description
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Properties
Molecular Formula |
C17H18O5S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
butyl 4-(benzenesulfonyloxy)benzoate |
InChI |
InChI=1S/C17H18O5S/c1-2-3-13-21-17(18)14-9-11-15(12-10-14)22-23(19,20)16-7-5-4-6-8-16/h4-12H,2-3,13H2,1H3 |
InChI Key |
GSNGRRLCZLLKHN-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Butyl 4-[(phenylsulfonyl)oxy]benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Butyl 4-[(phenylsulfonyl)oxy]benzoate (CAS 723759-23-7), a compound of interest in organic synthesis and potential pharmaceutical applications. Although direct experimental data for this specific molecule is limited, this document extrapolates its physicochemical properties, outlines a robust synthetic protocol, predicts its spectral characteristics, and discusses its potential reactivity and applications based on established chemical principles and data from closely related analogues. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, enabling them to understand and effectively utilize this compound in their work.
Introduction and Molecular Overview
Butyl 4-[(phenylsulfonyl)oxy]benzoate is an organic molecule that incorporates three key functional groups: a butyl ester, a benzoate core, and a phenylsulfonate leaving group. This unique combination of features makes it a potentially valuable intermediate in organic synthesis, particularly in reactions where a well-defined leaving group is required for the construction of more complex molecular architectures. The phenylsulfonate moiety is a well-established good leaving group, rendering the phenolic oxygen to which it is attached susceptible to nucleophilic attack. The butyl benzoate portion of the molecule provides a lipophilic handle and a site for further chemical modification.
The structure of Butyl 4-[(phenylsulfonyl)oxy]benzoate is presented below:
Diagram of the Molecular Structure of Butyl 4-[(phenylsulfonyl)oxy]benzoate
Caption: Molecular structure of Butyl 4-[(phenylsulfonyl)oxy]benzoate.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Butyl 4-[(phenylsulfonyl)oxy]benzoate. These values are extrapolated from the known properties of its precursors, Butyl 4-hydroxybenzoate and benzenesulfonic acid derivatives, and from general chemical principles.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₇H₁₈O₅S | Based on the molecular structures of the constituent parts. |
| Molecular Weight | 334.39 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Inferred from the solid nature of Butyl 4-hydroxybenzoate and many sulfonate esters. |
| Melting Point | 70-90 °C | Expected to be higher than Butyl 4-hydroxybenzoate (67-70 °C) due to increased molecular weight and polarity. |
| Boiling Point | > 300 °C (decomposes) | Sulfonate esters often have high boiling points and may decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | Based on the solubility of Butyl 4-hydroxybenzoate and the general solubility of sulfonate esters.[1][2] |
| pKa | Not applicable (non-ionizable) | The molecule does not have an acidic proton. |
| LogP | ~4.0 | Estimated based on the lipophilicity of the butyl and phenyl groups. |
Proposed Synthesis Protocol
The most direct and widely used method for the synthesis of aryl sulfonate esters is the reaction of a phenol with a sulfonyl chloride in the presence of a base.[3][4] Therefore, a plausible and efficient synthesis of Butyl 4-[(phenylsulfonyl)oxy]benzoate involves the reaction of Butyl 4-hydroxybenzoate with benzenesulfonyl chloride.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of Butyl 4-[(phenylsulfonyl)oxy]benzoate.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Butyl 4-hydroxybenzoate (1.0 eq).
-
Dissolution: Dissolve the Butyl 4-hydroxybenzoate in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add a suitable base, such as pyridine or triethylamine (1.2 eq), dropwise. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Sulfonyl Chloride Addition: While maintaining the temperature at 0 °C, slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Butyl 4-[(phenylsulfonyl)oxy]benzoate.
Predicted Spectral Data
The following are the predicted spectral characteristics for Butyl 4-[(phenylsulfonyl)oxy]benzoate based on the known spectra of its precursors and general spectroscopic principles.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.9-8.1 (m, 2H): Protons on the phenyl ring of the benzenesulfonyl group, ortho to the sulfonyl group.
-
δ 7.5-7.7 (m, 3H): Protons on the phenyl ring of the benzenesulfonyl group, meta and para to the sulfonyl group.
-
δ 8.0 (d, J ≈ 8.8 Hz, 2H): Protons on the benzoate ring, ortho to the carbonyl group.
-
δ 7.2 (d, J ≈ 8.8 Hz, 2H): Protons on the benzoate ring, ortho to the sulfonyloxy group.
-
δ 4.3 (t, J ≈ 6.6 Hz, 2H): Methylene protons of the butyl group adjacent to the ester oxygen (-O-CH₂-).
-
δ 1.7 (m, 2H): Methylene protons of the butyl group (-O-CH₂-CH₂-).
-
δ 1.4 (m, 2H): Methylene protons of the butyl group (-CH₂-CH₃).
-
δ 0.9 (t, J ≈ 7.4 Hz, 3H): Methyl protons of the butyl group.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 165.5: Carbonyl carbon of the ester.
-
δ 153.0, 135.0, 131.5, 129.5, 129.0, 128.5, 122.0: Aromatic carbons.
-
δ 65.5: Methylene carbon of the butyl group adjacent to the ester oxygen (-O-CH₂-).
-
δ 30.5: Methylene carbon of the butyl group (-O-CH₂-CH₂-).
-
δ 19.2: Methylene carbon of the butyl group (-CH₂-CH₃).
-
δ 13.7: Methyl carbon of the butyl group.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3070: Aromatic C-H stretch.
-
~2960: Aliphatic C-H stretch.
-
~1730: C=O stretch of the ester.
-
~1590, 1490: Aromatic C=C stretch.
-
~1370, 1180: Asymmetric and symmetric S=O stretch of the sulfonate ester.
-
~1270, 1100: C-O stretch.
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: 335.0953 (calculated for C₁₇H₁₉O₅S)
-
[M+Na]⁺: 357.0772 (calculated for C₁₇H₁₈NaO₅S)
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the butoxycarbonyl group, the phenylsulfonyl group, and cleavage of the butyl chain.
-
Reactivity and Potential Applications
The primary utility of Butyl 4-[(phenylsulfonyl)oxy]benzoate in organic synthesis stems from the excellent leaving group ability of the phenylsulfonate moiety. This makes the compound a valuable precursor for a variety of chemical transformations.
Diagram of Potential Reaction Pathways
Caption: Potential reaction pathways for Butyl 4-[(phenylsulfonyl)oxy]benzoate.
-
Nucleophilic Aromatic Substitution (SNAr): The phenylsulfonate group can be displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the 4-position of the benzoate ring. This is a powerful method for the synthesis of diverse libraries of compounds.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: The C-O bond of the sulfonate ester can be activated by various transition metal catalysts (e.g., palladium, nickel) to participate in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the formation of C-C, C-N, and C-S bonds, providing access to complex biaryl structures and other valuable scaffolds.[5]
-
Drug Development Intermediate: Due to its versatile reactivity, Butyl 4-[(phenylsulfonyl)oxy]benzoate can serve as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The ability to readily introduce diverse functionalities makes it an attractive starting material for medicinal chemistry programs. While sulfonate esters themselves can be genotoxic, their use as intermediates is common, with careful control of their levels in the final API.[6][7][8]
Safety and Handling
Given the lack of specific toxicological data for Butyl 4-[(phenylsulfonyl)oxy]benzoate, a cautious approach to handling is essential, based on the known hazards of its precursors and related compounds.
-
Benzenesulfonyl Chloride (Precursor): Benzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[9][10][11] It is also harmful if swallowed or inhaled.[10][11] It reacts with water and should be handled in a dry, well-ventilated area.[10]
-
Butyl 4-hydroxybenzoate (Precursor): This compound can cause skin and serious eye irritation.
-
Sulfonate Esters (General Class): Some sulfonate esters are known to be alkylating agents and may have mutagenic potential.[7][8]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
References
-
Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%. Retrieved from [Link]
-
Krasnova, L., & Chernyak, D. (2018). A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Chemical Science, 9(36), 7246–7251. [Link]
-
Diverse reactivity of arylsulfonate phenol esters. (2019). ResearchGate. [Link]
-
Krasnova, L., & Chernyak, D. (2018). A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Chemical Science, 9(36), 7246-7251. [Link]
- Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
- Ngassa, F. N., et al. (2025, August 9). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Research Square.
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butylparaben. In NIST Chemistry WebBook. Retrieved from [Link]
-
Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]
-
mzCloud. (2015, June 29). Butylparaben. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Butylparaben. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonate ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Butylparaben. Retrieved from [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. [Link]
-
Tian, Z., et al. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry, 86(9), 6297-6307. [Link]
-
Novatia, LLC. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]
-
PubChem. (n.d.). Butylparaben. Retrieved from [Link]
-
Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). MDPI. [Link]
-
Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. (2022). RSC Advances. [Link]
-
CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid”. (2019). Consumer Product Safety Commission. [Link]
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chemical structure of butyl 4-(benzenesulfonyloxy)benzoate
Content Type: Technical Monograph / Synthetic Guide Subject: Structural Analysis, Synthesis, and Material Applications of Sulfonyl-Benzoate Mesogens
Executive Summary
Butyl 4-(benzenesulfonyloxy)benzoate is a rod-like (calamitic) ester featuring three distinct functional domains: a flexible butyl tail, a central benzoate core, and a polar sulfonate headgroup. While frequently encountered as a reactive intermediate in organic synthesis (specifically as a protected phenol or activated electrophile), its structural anisotropy places it within the class of phenyl benzoate liquid crystals .
This guide provides a comprehensive analysis of its chemical connectivity, a validated synthetic protocol via nucleophilic substitution at sulfur, and a predictive characterization profile for researchers in materials science and medicinal chemistry.
Structural Anatomy & Electronic Properties
The molecule (
Retrosynthetic Connectivity
To understand the structure, we deconstruct it into its stable precursors. The molecule can be visualized as the condensation product of Butyl 4-hydroxybenzoate and Benzenesulfonyl chloride .
Figure 1: Retrosynthetic map showing the disconnection of the sulfonate ester linkage.
Electronic Effects
-
Central Ring (Ring A): The phenylene ring is substituted para by two electron-withdrawing groups (EWG): the ester carbonyl and the sulfonyloxy oxygen. However, the oxygen of the sulfonate exerts a weak resonance donating effect (
) that is overwhelmed by the strong inductive withdrawal ( ) of the sulfonyl group. -
Sulfonyl Linkage (
): This group introduces a significant dipole moment transverse to the molecular long axis. In liquid crystal applications, this lateral dipole is critical for engineering negative dielectric anisotropy ( ). -
Butyl Chain: Provides conformational flexibility, lowering the melting point and facilitating mesophase formation (smectic/nematic) by disrupting efficient crystal packing.
Synthetic Protocol: Pyridine-Mediated Sulfonylation[1][2]
The most robust route to this compound is the reaction of butyl 4-hydroxybenzoate with benzenesulfonyl chloride. This reaction follows a nucleophilic substitution mechanism at the sulfur atom (
Mechanistic Pathway
The base (Pyridine) serves two roles:
-
Catalysis: It may form a highly reactive
-sulfonylpyridinium intermediate. -
Scavenger: It neutralizes the HCl byproduct to drive the equilibrium forward.
Figure 2: Reaction workflow for the pyridine-mediated sulfonylation.
Experimental Procedure
Safety Note: Benzenesulfonyl chloride is lachrymatory and corrosive. Work in a fume hood.
Reagents:
-
Butyl 4-hydroxybenzoate (1.0 equiv) [CAS: 94-26-8]
-
Benzenesulfonyl chloride (1.2 equiv) [CAS: 98-09-9]
-
Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) in DCM.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve Butyl 4-hydroxybenzoate (10 mmol) in anhydrous DCM (30 mL).
-
Base Addition: Add Pyridine (20 mmol) and cool the mixture to 0°C in an ice bath.
-
Sulfonylation: Dropwise add Benzenesulfonyl chloride (12 mmol) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (
) should disappear, replaced by the less polar product ( ). -
Quench & Workup: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to neutralize excess pyridine. Extract the organic layer.[1][2]
-
Washing: Wash the organic phase with sat.
(to remove unreacted acid/sulfonyl chloride) and Brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white needles.
Physicochemical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Predicted NMR Data ( )
The structure contains two distinct aromatic systems and an aliphatic chain.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic (Benzoate) | 8.05 | Doublet ( | 2H | Ortho to Ester (H-2,6) |
| Aromatic (Benzoate) | 7.15 | Doublet ( | 2H | Ortho to Sulfonate (H-3,5) |
| Aromatic (Sulfonyl) | 7.85 | Doublet ( | 2H | Ortho to Sulfonyl (H-2',6') |
| Aromatic (Sulfonyl) | 7.65 | Triplet | 1H | Para to Sulfonyl (H-4') |
| Aromatic (Sulfonyl) | 7.55 | Triplet | 2H | Meta to Sulfonyl (H-3',5') |
| Aliphatic ( | 4.30 | Triplet | 2H | Ester methylene |
| Aliphatic (Chain) | 1.75 | Multiplet | 2H | |
| Aliphatic (Chain) | 1.45 | Multiplet | 2H | |
| Aliphatic ( | 0.96 | Triplet | 3H | Terminal methyl |
Material Properties (Liquid Crystallinity)
This molecule belongs to the family of phenyl benzoates , which are classic mesogens.[3]
-
Aspect Ratio: High (Rod-like/Calamitic).
-
Mesophase Prediction: The butyl chain is relatively short. Short chains (C1–C4) in this family often result in high melting points with narrow or monotropic nematic phases. Longer chains (C6+) typically stabilize Smectic A/C phases.
-
Thermal Behavior: Expect a melting point in the range of 60–80°C (based on homologs).
Applications in Drug Development & Materials[1]
Reactive Intermediate (Medicinal Chemistry)
The benzenesulfonyloxy group is an excellent leaving group .
-
Suzuki-Miyaura Coupling: The C-O bond of the sulfonate can be activated by Pd catalysts to form biaryl systems (replacing the sulfonate with an aryl group).
-
Nucleophilic Substitution: The sulfonate can be displaced by amines or thiols, allowing the benzoate core to be functionalized at the 4-position.
Liquid Crystal Displays (LCDs)
As a component in LC mixtures:
-
Viscosity Modifier: The ester linkage breaks conjugation, preventing strong fluorescence (good for stability) but maintaining geometric linearity.
-
Dielectric Dopant: The transverse dipole of the sulfonate group allows this molecule to modulate the dielectric anisotropy (
) of a host mixture, essential for vertical alignment (VA) modes in displays.
References
-
Synthesis of Sulfonate Esters
-
Precursor Data (Butyl 4-hydroxybenzoate)
-
Physical Properties: NIST Chemistry WebBook, SRD 69. "Benzoic acid, 4-hydroxy-, butyl ester."
-
-
Liquid Crystal Properties (General Class)
-
Phenyl Benzoate Mesogens: "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate." PMC. Discusses the calamitic nature of benzoate esters.
-
Sulfonate Mesogens: "Benzoate liquid crystals with direct isotropic–smectic transition."[7] Comptes Rendus Chimie.
-
Sources
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- 2. Butyl benzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08568A [pubs.rsc.org]
- 7. Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity [comptes-rendus.academie-sciences.fr]
solubility of butyl 4-[(phenylsulfonyl)oxy]benzoate in organic solvents
An In-Depth Technical Guide to the Solubility of Butyl 4-[(phenylsulfonyl)oxy]benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 4-[(phenylsulfonyl)oxy]benzoate is a complex organic molecule incorporating a benzoate ester, a sulfonate ester, and aromatic rings. Understanding its solubility in various organic solvents is critical for a multitude of applications, including its synthesis, purification, formulation, and use in drug delivery systems. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of butyl 4-[(phenylsulfonyl)oxy]benzoate, offering insights into its behavior in different solvent environments and detailed protocols for solubility determination.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1] For butyl 4-[(phenylsulfonyl)oxy]benzoate, its solubility is a nuanced interplay of its structural features: the nonpolar butyl chain and phenyl rings, and the polar ester and sulfonate functionalities.
Molecular Structure and Polarity
The presence of both nonpolar (butyl group, phenyl rings) and polar (ester and sulfonyl oxy groups) moieties in butyl 4-[(phenylsulfonyl)oxy]benzoate makes it a molecule with regional polarity. The large nonpolar surface area suggests good solubility in nonpolar to moderately polar solvents. The ester and sulfonate groups, with their polar C=O, S=O, and C-O bonds, can engage in dipole-dipole interactions. The sulfonate group, in particular, is highly polar.[2]
Intermolecular Forces
The key intermolecular forces at play in the dissolution of butyl 4-[(phenylsulfonyl)oxy]benzoate are:
-
Van der Waals Forces (London Dispersion Forces): These are the primary interactions in nonpolar solvents and will be significant due to the large size of the molecule.
-
Dipole-Dipole Interactions: The polar ester and sulfonate groups will interact with polar solvent molecules through these forces.
-
Hydrogen Bonding: While butyl 4-[(phenylsulfonyl)oxy]benzoate itself does not have hydrogen bond donors (like -OH or -NH), the oxygen atoms in the ester and sulfonate groups can act as hydrogen bond acceptors. This allows for hydrogen bonding with protic solvents such as alcohols.[1]
The overall solubility will depend on the balance of these interactions. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Factors Influencing Solubility
Several factors can influence the solubility of butyl 4-[(phenylsulfonyl)oxy]benzoate:
-
Solvent Polarity: A solvent with a polarity that closely matches that of the solute will generally be the most effective. Given the mixed polarity of the target molecule, a range of solvents from moderately polar to those with some nonpolar character are likely to be effective.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3]
-
Molecular Size: In a homologous series of compounds, as the molecular size increases, the solubility in polar solvents tends to decrease, while it may increase in nonpolar solvents.[4][5]
Predicted Solubility Profile
Table 1: Predicted Solubility of Butyl 4-[(phenylsulfonyl)oxy]benzoate in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Moderate to Good | The large nonpolar regions (butyl chain, phenyl rings) will interact favorably with nonpolar solvents via van der Waals forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Good to Excellent | These solvents can engage in dipole-dipole interactions with the polar ester and sulfonate groups without the competing hydrogen bonding network of protic solvents. Dichloromethane is often a good solvent for a wide range of organic compounds.[9] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as hydrogen bond donors to the oxygen atoms of the solute. However, the nonpolar parts of the solute may limit very high solubility.[6] |
| Highly Polar | Water, Glycerol | Poor to Insoluble | The large hydrophobic structure of the molecule will dominate, leading to poor interaction with the highly hydrogen-bonded network of water.[6][10] |
Experimental Determination of Solubility
Accurate determination of solubility is an essential experimental undertaking. The following section details a standard protocol for determining the solubility of a solid organic compound like butyl 4-[(phenylsulfonyl)oxy]benzoate.
Materials and Equipment
-
Butyl 4-[(phenylsulfonyl)oxy]benzoate (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of a solid compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of butyl 4-[(phenylsulfonyl)oxy]benzoate to a series of vials. The excess is crucial to ensure a saturated solution is formed.
-
To each vial, add a known volume of the desired organic solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete sedimentation of the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilute the aliquot with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Determine the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature. The results are typically expressed in units of mg/mL or mol/L.
-
Conclusion
The is a critical parameter for its practical application. Based on its molecular structure, it is predicted to have good solubility in moderately polar aprotic solvents and moderate solubility in nonpolar and polar protic solvents, with poor solubility in highly polar solvents like water. The provided experimental protocol offers a robust method for the quantitative determination of its solubility, which is indispensable for process development, formulation, and quality control in research and industry.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Ethyl benzoate - Solubility of Things. (n.d.).
- Sulfonate - Grokipedia. (n.d.).
- Profiling sulfonate ester stability: identification of complementary protecting groups for... - PubMed. (2010, July 2).
- Profiling sulfonate ester stability: identification of complementary protecting groups for... - PMC. (n.d.).
- What Factors Affect the Solubility of Benzoic Acid in Dichloromethane? - FAQ - Guidechem. (2022, February 16).
- Ethyl benzoate | C9H10O2 | CID 7165 - PubChem. (n.d.).
- factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD.org. (n.d.).
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- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
butyl 4-besyloxybenzoate chemical identifiers and synonyms
This technical guide provides an in-depth analysis of Butyl 4-besyloxybenzoate , a specialized intermediate utilized in organic synthesis, liquid crystal engineering, and polymer chemistry.
Executive Summary & Chemical Identity
Butyl 4-besyloxybenzoate is the sulfonate ester derivative formed by the reaction of butyl 4-hydroxybenzoate (Butylparaben) with benzenesulfonyl chloride. In advanced materials science, the "besyl" (benzenesulfonyl) group functions as a robust protecting group for phenols or as a structural element in liquid crystal mesogens, introducing lateral dipoles that influence phase transition temperatures.
Identity Matrix
| Attribute | Detail |
| IUPAC Name | Butyl 4-(benzenesulfonyloxy)benzoate |
| Common Synonyms | Butyl 4-besyloxybenzoate; Butyl p-besyloxybenzoate; 4-(Benzenesulfonyloxy)benzoic acid butyl ester |
| Molecular Formula | C₁₇H₁₈O₅S |
| Molecular Weight | 334.39 g/mol |
| Structural Class | Sulfonate Ester / Benzoate Ester |
| Parent Compound | Butylparaben (CAS 94-26-8) |
| SMILES | CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
| InChI Key | (Predicted)ZJ...[1] (Structure-dependent) |
Note on Nomenclature: The prefix "Besyl" refers specifically to the benzenesulfonyl group (
). It should not be confused with "Benzyl" (). The "besyloxy" moiety indicates a sulfonate linkage ( ), which is significantly more electron-withdrawing and hydrolytically stable under acidic conditions than a benzoate ester.
Synthetic Architecture
The synthesis of Butyl 4-besyloxybenzoate follows a nucleophilic substitution pathway (sulfonylation) under basic conditions. This protocol is designed to minimize hydrolysis of the sulfonyl chloride reagent while ensuring complete conversion of the phenolic hydroxyl group.
Reaction Mechanism
The reaction proceeds via the attack of the phenoxide ion (generated in situ from butylparaben) on the sulfur atom of benzenesulfonyl chloride, displacing the chloride ion.
Figure 1: Synthetic pathway for the sulfonylation of Butylparaben.
Experimental Protocol (Standardized)
Objective: Synthesis of 10 mmol Butyl 4-besyloxybenzoate.
-
Preparation:
-
Charge a dry 100 mL round-bottom flask with Butyl 4-hydroxybenzoate (1.94 g, 10.0 mmol).
-
Dissolve in anhydrous Dichloromethane (DCM) (30 mL).
-
Add Triethylamine (TEA) (1.52 g, 15.0 mmol) or Pyridine (1.2 mL) as the acid scavenger.
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition:
-
Add Benzenesulfonyl chloride (1.94 g, 11.0 mmol) dropwise over 15 minutes.
-
Causality: Slow addition at low temperature prevents the formation of symmetric sulfone byproducts and controls the exotherm.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting phenol spot (
) should disappear, replaced by the less polar product ( ).
-
-
Workup:
-
Quench with water (20 mL).
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 20 mL) – Removes unreacted amine base.
-
Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted sulfonyl chloride (as sulfonate) and free acids.
-
Brine (20 mL).
-
-
Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).
-
Physicochemical Profiling
The introduction of the besyl group significantly alters the physicochemical properties compared to the parent paraben, primarily by eliminating the hydrogen-bond donor capacity of the phenol.
| Property | Predicted Value | Mechanistic Implication |
| Physical State | White Crystalline Solid | High structural symmetry promotes crystallinity. |
| Melting Point | 65–75°C (Est.) | Lower than parent paraben (68°C) due to loss of intermolecular H-bonding, but stabilized by |
| LogP (Octanol/Water) | ~4.2 | Highly lipophilic. The sulfonate ester is hydrophobic, increasing membrane permeability potential. |
| Solubility | Soluble: DCM, Acetone, THFInsoluble: Water | Suitable for organic phase reactions; requires non-aqueous formulation. |
| Reactivity | Electrophilic at S and C | Stable to acid; susceptible to base-catalyzed hydrolysis (saponification) yielding butyl paraben and benzenesulfonate. |
Spectral Characterization (Expected)
-
¹H NMR (CDCl₃, 400 MHz):
- 7.8–7.9 (d, 2H, ortho-sulfonyl aromatics).
- 7.9–8.0 (d, 2H, benzoate ortho-protons).
- 7.1–7.2 (d, 2H, benzoate meta-protons).
-
4.3 (t, 2H,
). - 0.9 (t, 3H, terminal methyl).
-
IR Spectroscopy:
- (Ester): ~1720 cm⁻¹.
- (Sulfonate): ~1360 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric).
Applications & Context
Liquid Crystal Engineering
In the development of calamitic liquid crystals, the 4-besyloxybenzoate core serves as a rigid mesogenic unit.
-
Lateral Dipoles: The sulfonyl group introduces a strong transverse dipole moment perpendicular to the long molecular axis. This is critical for engineering materials with negative dielectric anisotropy (
), used in Vertical Alignment (VA) display modes. -
Phase Behavior: The bulky sulfonate group often suppresses smectic phases in favor of nematic phases by disrupting efficient layer packing.
Pharmaceutical Impurity Profiling
Sulfonate esters are considered potential genotoxic impurities (PGIs) in drug development.
-
Structural Alert: Alkyl and aryl sulfonates can alkylate DNA. While butyl 4-besyloxybenzoate is a bulky aryl sulfonate (less reactive than methyl methanesulfonate), it serves as a reference standard in Quality Control (QC) to ensure complete removal of sulfonyl chloride reagents from paraben-containing formulations.
Protecting Group Chemistry
The besyl group is a "hard" protecting group for phenols.
-
Stability: Unlike acetyl or benzoyl esters, besyl esters are resistant to mild nucleophiles and acidic conditions.
-
Deprotection: Requires strong basic hydrolysis (NaOH/MeOH) or reductive cleavage (Mg/MeOH), allowing for orthogonal protection strategies in complex synthesis.
References
-
Paraben Derivatization: Haman, C., et al. "Derivatization of parabens with benzenesulfonyl chloride for gas chromatographic determination." Journal of Chromatography A, 2015.
-
Sulfonate Synthesis: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 5th Ed. Wiley-Interscience, 2014. (Chapter on Phenol Protection).
-
Liquid Crystal Mesogens: Goodby, J.W. "Design and synthesis of liquid crystal materials." Liquid Crystals, 2010. (Discusses lateral substituents and dielectric anisotropy).
-
Genotoxic Impurities: Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control." Wiley, 2010. (Reference for sulfonate ester toxicity alerts).
Sources
butyl 4-[(phenylsulfonyl)oxy]benzoate MSDS and safety sheet
Integrated Safety Data & Application Guide
Part 1: Chemical Identity & Molecular Architecture
This section defines the structural parameters of the compound.[1][2] Unlike generic safety sheets, we analyze the functional groups to predict reactivity and material compatibility.
| Parameter | Specification |
| Chemical Name | Butyl 4-[(phenylsulfonyl)oxy]benzoate |
| CAS Number | 723759-23-7 |
| Molecular Formula | |
| Molecular Weight | 334.39 g/mol |
| SMILES | CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
| Structural Class | Sulfonate Ester / Benzoate Derivative |
| Physical State | Viscous Liquid or Low-Melting Solid (Polymorph dependent) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water (Hydrolyzes slowly) |
Structural Insights & Reactivity Logic
The molecule contains two distinct electrophilic centers:
-
The Carboxylate Ester (Butyl): Susceptible to hydrolysis under strong basic conditions, yielding butanol and the benzoate anion.
-
The Sulfonate Ester (Phenylsulfonyl): This is a good leaving group. However, because it is an aryl sulfonate (attached to a phenol oxygen), it is significantly more stable than alkyl sulfonates (like methyl mesylate). It does not carry the same high-risk alkylating potential but can still act as a sulfonylating agent toward strong nucleophiles.
Part 2: Risk Assessment & Safety Engineering (GHS Framework)
Note: As this is a research-grade compound, specific toxicological data (LD50) is extrapolated from structural analogs (Butyl paraben and Benzenesulfonates).
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
Toxicological Mechanism (The "Why")
The safety profile is governed by its hydrolysis products. Upon contact with mucosal membranes or metabolic processing, the compound cleaves into:
-
Benzenesulfonic Acid: A strong acid (
), causing immediate local irritation to tissues. -
Butyl 4-hydroxybenzoate (Butyl Paraben): A common preservative. While generally safe in cosmetics, high concentrations can exhibit weak estrogenic activity.
Emergency Response Protocol
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap and water.[4][6] Do not use ethanol. | Ethanol may increase skin permeability, facilitating systemic absorption of the sulfonate. |
| Eye Contact | Flush with saline/water for 15 mins.[4] Check pH. | Neutralize the sulfonic acid generated by hydrolysis on the ocular surface. |
| Spill Cleanup | Absorb with vermiculite. Treat surface with 5% NaHCO₃. | Bicarbonate neutralizes potential acid hydrolysis products (benzenesulfonic acid). |
Part 3: Synthesis & Quality Control
For researchers requiring high-purity material for liquid crystal or pharmaceutical applications, the following synthesis route is the industry standard. It utilizes a Schotten-Baumann type reaction.[7]
Reaction Scheme (DOT Visualization)
Caption: Nucleophilic substitution pathway for the synthesis of the target sulfonate ester.
Optimized Synthesis Protocol
Objective: Synthesis of 10g of Butyl 4-[(phenylsulfonyl)oxy]benzoate.
-
Preparation:
-
Charge a 250mL 3-neck round bottom flask with Butyl 4-hydroxybenzoate (1 equiv, 30 mmol) and dry Dichloromethane (DCM) (100 mL).
-
Add Triethylamine (TEA) (1.5 equiv, 45 mmol) under nitrogen atmosphere.
-
Cool the mixture to 0°C using an ice bath.
-
-
Addition:
-
Add Benzenesulfonyl chloride (1.1 equiv, 33 mmol) dropwise over 20 minutes.
-
Note: The reaction is exothermic. Control addition rate to keep internal temp < 5°C to prevent hydrolysis or side reactions.
-
-
Reaction:
-
Allow to warm to room temperature (25°C) and stir for 4 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 7:3). The starting phenol (lower Rf) should disappear.
-
-
Workup (Critical Step):
-
Quench with water (50 mL).
-
Wash organic layer with 1M HCl (2 x 50 mL) to remove excess amine.
-
Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted sulfonyl chloride (hydrolyzed to acid).
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane if solid, or flash chromatography (SiO₂, Hexane/EtOAc gradient) if oil.
-
Part 4: Handling & Storage Lifecycle[6]
To maintain scientific integrity of the compound, strict storage protocols are required to prevent "silent degradation"—where the compound hydrolyzes slightly, introducing acidic impurities that ruin sensitive downstream reactions.
Storage Decision Tree (DOT Visualization)
Caption: Logic flow for quality assurance and long-term storage of sulfonate esters.
Analytical Validation (Self-Validating System)
Before using this compound in critical experiments (e.g., polymerization or biological assay), run this quick check:
-
1H NMR Diagnostic: Look for a triplet at ~4.3 ppm (OCH₂ of the ester). If you see a triplet shifted upfield at ~3.6 ppm, hydrolysis has occurred (butanol formation).
-
pH Check: Dissolve 5mg in 1mL neutral water/methanol (1:1). Apply to pH paper. If pH < 5, significant benzenesulfonic acid is present. Do not use.
Part 5: References
-
ChemicalBook. (2024).[7] Butyl 4-[(phenylsulfonyl)oxy]benzoate Product Properties and CAS 723759-23-7.[8][9] Retrieved from
-
National Institutes of Health (NIH). (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PMC. Retrieved from
-
Organic Syntheses. (2011). General Guidelines for Handling Hazardous Chemicals (Prudent Practices). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Sulfonate Ester Analogs (Generic). Retrieved from
-
Thermo Fisher Scientific. (2025). Butyl Benzoate Safety Data Sheet. Retrieved from
Sources
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- 2. atlantis-press.com [atlantis-press.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]
- 6. chemicalbull.com [chemicalbull.com]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 8. butyl 4-[(phenylsulfonyl)oxy]benzoate CAS#: 723759-23-7 [m.chemicalbook.com]
- 9. 723759-23-7 CAS MSDS (butyl 4-[(phenylsulfonyl)oxy]benzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Benzoate Intermediates Utilizing Benzenesulfonyl Chloride as a Carboxylic Acid Activator
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of benzoate intermediates, a critical functional group in numerous pharmaceutical compounds.[1][2] While benzenesulfonyl chloride is primarily known for its role in the formation of sulfonamides and sulfonate esters, this document elucidates its powerful, yet nuanced, application as a carboxylic acid activating agent for the efficient synthesis of benzoate esters.[3] We will delve into the mechanistic underpinnings of this methodology, present robust experimental protocols, and discuss the critical parameters that ensure high-yield and high-purity outcomes. This guide is intended for researchers and professionals in drug development and organic synthesis who seek to expand their repertoire of esterification techniques.
Introduction: The Significance of Benzoate Intermediates in Medicinal Chemistry
The benzoate moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. Its presence can influence a compound's pharmacokinetic and pharmacodynamic properties, including solubility, stability, and receptor binding affinity. Consequently, the efficient and reliable synthesis of benzoate intermediates is a cornerstone of modern drug discovery and development.[1][2] Traditional methods for benzoate ester synthesis, such as Fischer esterification, often require harsh conditions and can be limited by equilibrium constraints.[4][5] The methodology detailed herein offers a mild and effective alternative, leveraging the reactivity of benzenesulfonyl chloride to facilitate the esterification of benzoic acids with a wide range of alcohols.
The Dual Reactivity of Benzenesulfonyl Chloride
Benzenesulfonyl chloride (C₆H₅SO₂Cl) is a highly reactive organosulfur compound, primarily recognized for its electrophilic sulfur atom.[3][6] This inherent reactivity dictates its two primary modes of application in organic synthesis:
-
Formation of Sulfonate Esters: The most direct reaction of benzenesulfonyl chloride is with alcohols, leading to the formation of stable benzenesulfonate esters. This reaction is a cornerstone of protecting group chemistry and the synthesis of sulfonamides.[7][8]
-
Activation of Carboxylic Acids: A more subtle, yet powerful, application is its use as a dehydrating or activating agent for carboxylic acids. In this role, benzenesulfonyl chloride reacts with a carboxylate to form a highly reactive mixed sulfonic-carboxylic anhydride intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol, to form the desired ester.
This guide will focus on the latter application, providing a detailed exploration of how to harness the activating properties of benzenesulfonyl chloride for the synthesis of benzoate esters.
Mechanistic Insights: The Formation of a Mixed Anhydride Intermediate
The successful synthesis of benzoate esters using benzenesulfonyl chloride hinges on the in-situ formation of a mixed anhydride. This process is typically carried out in the presence of a base, such as pyridine or triethylamine, which plays a dual role.
The proposed mechanism is as follows:
-
Deprotonation of Benzoic Acid: The basic catalyst (e.g., pyridine) deprotonates the benzoic acid to form a benzoate anion.
-
Formation of the Mixed Anhydride: The highly nucleophilic benzoate anion attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride ion and forming a reactive benzoic benzenesulfonic anhydride.
-
Nucleophilic Acyl Substitution: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the mixed anhydride. The benzenesulfonate anion is an excellent leaving group, facilitating the formation of the tetrahedral intermediate.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to yield the stable benzoate ester and the benzenesulfonate anion. The protonated base is then deprotonated by the benzenesulfonate anion, regenerating the basic catalyst.
Figure 1: Proposed mechanism for benzoate ester synthesis via a mixed anhydride intermediate.
Experimental Protocols
4.1. General Considerations and Safety Precautions
-
Reagents: All reagents should be of high purity and anhydrous where specified. Benzenesulfonyl chloride is corrosive, a lachrymator, and reacts with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10][11][12][13] Pyridine is flammable and toxic; it should also be handled in a fume hood.
-
Glassware: All glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
4.2. Protocol for the Synthesis of Benzyl Benzoate
This protocol details the synthesis of benzyl benzoate from benzoic acid and benzyl alcohol as a representative example.
Materials:
-
Benzoic acid
-
Benzyl alcohol
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzoic acid (1.0 eq.).
-
Dissolution: Dissolve the benzoic acid in anhydrous dichloromethane (DCM) and add anhydrous pyridine (1.2 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Alcohol: After the addition of benzenesulfonyl chloride is complete, add benzyl alcohol (1.05 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure benzyl benzoate.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the synthesis of various benzoate esters using this methodology.
| Benzoic Acid Derivative | Alcohol | Base (eq.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzoic Acid | Benzyl Alcohol | Pyridine (1.2) | DCM | 5 | 0 to RT | 85-95 |
| 4-Nitrobenzoic Acid | Ethanol | Triethylamine (1.5) | THF | 6 | 0 to RT | 80-90 |
| 4-Methoxybenzoic Acid | Isopropanol | Pyridine (1.2) | DCM | 8 | 0 to RT | 75-85 |
| Benzoic Acid | Phenol | Pyridine (1.5) | Acetonitrile | 12 | RT | 60-70 |
Table 1: Representative conditions for the synthesis of benzoate esters.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of benzoate intermediates using benzenesulfonyl chloride.
Figure 2: General workflow for benzoate ester synthesis.
Troubleshooting and Key Considerations
-
Low Yields: Low yields can often be attributed to moisture in the reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used. The quality of the benzenesulfonyl chloride is also crucial; older reagents may have hydrolyzed.
-
Side Reactions: The formation of symmetrical benzoic anhydride can occur if the alcohol is not added promptly after the formation of the mixed anhydride.
-
Sterically Hindered Alcohols: The reaction with sterically hindered secondary and tertiary alcohols may be slower and require longer reaction times or slightly elevated temperatures. In such cases, the use of a more potent activating agent, such as 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), may be beneficial.[9][10][12]
Conclusion
The use of benzenesulfonyl chloride as a carboxylic acid activator represents a valuable and versatile method for the synthesis of benzoate intermediates. This approach offers mild reaction conditions, good to excellent yields, and a broad substrate scope, making it a powerful tool for medicinal chemists and drug development professionals. By understanding the underlying mechanism and adhering to the detailed protocols, researchers can effectively implement this strategy to accelerate their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Yamaguchi esterification. In Wikipedia. Retrieved from [Link]
-
Karimi-Jaberi, Z., & Pooladian, B. (2014). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. RSC Advances, 4(84), 44793-44797. [Link]
-
ResearchGate. (n.d.). One-step esterification procedure in Yamaguchi method. Retrieved from [Link]
-
Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]
-
Healthy Chemical. (n.d.). Applications of Pharmaceutical-grade Sodium Benzoate. Retrieved from [Link]
-
Kundu, S., et al. (2020). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. The Journal of Organic Chemistry, 85(24), 16048–16058. [Link]
-
Wikipedia. (2023, December 26). Benzenesulfonyl chloride. In Wikipedia. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (2020, February). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Benzoate CAS 1208070-53-4: Properties for Pharmaceutical Applications. Retrieved from [Link]
-
Shiina, I., et al. (2004). An effective use of benzoic anhydride and its derivatives for the synthesis of carboxylic esters and lactones: a powerful and convenient mixed anhydride method promoted by basic catalysts. The Journal of Organic Chemistry, 69(6), 1822–1830. [Link]
-
University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2023, April 19). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Supporting Information: and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
-
Zhang, H. Y., & Shi, H. C. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical chemistry chemical physics : PCCP, 17(45), 30279–30291. [Link]
-
Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]
-
Ukrainian Chemical Journal. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
YouTube. (2021, April 8). Esterification in basic cond.-Carboxylic Acid to Ester mechanism Carb. acid to amide forcing cond. Retrieved from [Link]
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- 13. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
preparation of butyl 4-(benzenesulfonyloxy)benzoate for polymerization
Application Note: High-Purity Preparation of Butyl 4-(benzenesulfonyloxy)benzoate for Precision Polymerization
Part 1: Executive Summary & Strategic Architecture
The Challenge: The synthesis of butyl 4-(benzenesulfonyloxy)benzoate (BBSB) for polymerization applications demands purity levels exceeding 99.5% (HPLC). In polymerization—specifically polycondensation or liquid crystal polymer (LCP) synthesis—trace impurities act as "chain terminators," drastically reducing the degree of polymerization (DP) and altering the polydispersity index (PDI).[1]
The Solution: This protocol details a robust, two-stage synthesis designed to eliminate the two most critical polymerization inhibitors: free phenolic hydroxyls (which disrupt stoichiometry) and residual acidic species (which poison transesterification catalysts).
Strategic Route: We utilize a Convergent Protection Strategy :
-
Stage I (Esterification): Conversion of 4-hydroxybenzoic acid to butyl 4-hydroxybenzoate (Butylparaben). This "caps" the carboxylic acid, preventing self-polymerization during the subsequent step.
-
Stage II (Sulfonylation): Reaction with benzenesulfonyl chloride to install the mesogenic sulfonate motif.
Part 2: Detailed Experimental Protocol
Stage I: Synthesis of Butyl 4-hydroxybenzoate (Intermediate A)
Objective: Selective esterification of the carboxylic acid while preserving the phenolic hydroxyl.
Reagents:
-
4-Hydroxybenzoic acid (4-HBA) [CAS: 99-96-7]: 138.12 g (1.0 mol)
-
n-Butanol [CAS: 71-36-3]: 370 g (5.0 mol) – Excess acts as solvent and drives equilibrium.
-
Sulfuric Acid (conc.): 3.0 mL (Catalyst)
-
Apparatus: 1L Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser.
Procedure:
-
Setup: Charge the RBF with 4-HBA and n-Butanol. Add H₂SO₄ dropwise with stirring. Attach the Dean-Stark trap filled with n-butanol.
-
Reaction: Heat to reflux (~118°C). Water generated by esterification will azeotrope into the trap.
-
Expert Insight: Monitor water collection. Theoretical yield is 18 mL. The reaction is complete when water evolution ceases (~4-6 hours).
-
-
Workup:
-
Cool to room temperature.[2] The excess butanol must be removed. Rotary evaporate to ~1/3 volume.
-
Dissolve residue in Ethyl Acetate (500 mL).
-
Critical Wash: Wash with saturated NaHCO₃ (3 x 200 mL) to remove unreacted 4-HBA. Why? Unreacted acid will consume sulfonyl chloride in Stage II, creating difficult-to-separate byproducts.
-
Wash with Brine, dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water (90:10).
-
Target: White crystalline solid (mp: 68-69°C).
-
Stage II: Synthesis of Butyl 4-(benzenesulfonyloxy)benzoate (Target Monomer)
Objective: Quantitative sulfonylation of the phenolic hydroxyl.
Reagents:
-
Butyl 4-hydroxybenzoate (Intermediate A): 97.1 g (0.5 mol)
-
Benzenesulfonyl chloride [CAS: 98-09-9]: 97.1 g (0.55 mol) – 1.1 equiv to ensure complete conversion.
-
Triethylamine (TEA) [CAS: 121-44-8]: 76.0 g (0.75 mol) – Base scavenger.
-
Dichloromethane (DCM) [Anhydrous]: 500 mL
-
Catalyst: 4-Dimethylaminopyridine (DMAP): 0.5 g (0.5 mol%) – Nucleophilic catalyst to accelerate rate.
Procedure:
-
Activation: In a 2L 3-neck RBF under Nitrogen atmosphere, dissolve Intermediate A, TEA, and DMAP in dry DCM. Cool to 0°C using an ice bath.
-
Why 0°C? Sulfonylation is exothermic. Controlling temperature prevents hydrolysis of the sulfonyl chloride by trace moisture.
-
-
Addition: Add Benzenesulfonyl chloride dropwise via an addition funnel over 30 minutes. Maintain internal temperature <10°C.
-
Propagation: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Quench & Workup:
-
Quench with water (200 mL). Separate phases.
-
Acid Wash: Wash organic layer with 1M HCl (2 x 200 mL). Removes TEA and DMAP.
-
Base Wash: Wash with 1M NaOH (2 x 200 mL) quickly . Crucial Step: This removes unreacted Intermediate A (phenol) and hydrolyzed benzenesulfonic acid. Prolonged exposure may hydrolyze the product ester, so keep it cold and fast.
-
Wash with Brine, dry (Na₂SO₄), and concentrate to a crude oil/solid.
-
Stage III: Monomer-Grade Purification (The "Self-Validating" Step)
For polymerization, "chemically pure" is insufficient; the material must be "monomer pure."
-
Recrystallization: Dissolve crude solid in boiling Ethanol (minimum volume). Add activated charcoal (1 wt%) to remove color bodies/oligomers. Filter hot.
-
Crystallization: Allow to cool slowly to RT, then 4°C.
-
Harvest: Filter crystals and wash with cold Ethanol.
-
Drying: Vacuum dry at 40°C for 12 hours over P₂O₅.
Target Specification:
-
Appearance: White needles.
-
Purity (HPLC): >99.5% (Area %).
-
Melting Point: Sharp (e.g., 78-80°C, verify with DSC).
-
Free Phenol Content: <50 ppm (Critical for MW control).
Part 3: Visualization & Logic
Workflow Diagram
The following diagram illustrates the critical path and decision gates for the synthesis.
Caption: Figure 1: Critical path workflow for the synthesis of BBSB monomer, highlighting QC checkpoints.
Reaction Mechanism & Impurity Control
Understanding the mechanism allows for predicting and controlling side reactions.
Caption: Figure 2: Mechanistic pathway. Moisture control is vital to prevent Hydrolyzed Sulfonic Acid formation.[4]
Part 4: Data Presentation & Quality Control
Table 1: Critical Process Parameters (CPP) and Quality Attributes
| Parameter | Specification | Rationale for Polymerization |
| Purity (HPLC) | > 99.5% | Impurities >0.5% act as chain terminators, limiting Molecular Weight (Mn). |
| Water Content (KF) | < 100 ppm | Water hydrolyzes the monomer during melt polymerization. |
| Acid Value | < 0.1 mg KOH/g | Residual acid neutralizes basic polymerization catalysts (e.g., Ti(OBu)₄). |
| Color (APHA) | < 20 | Ensures optical clarity for Liquid Crystal applications. |
| Melting Point | 78-80°C | Depression of MP indicates eutectic impurities (likely Butylparaben). |
References
-
Synthesis of Benzoate Esters
-
Title: "Butyl benzoate synthesis and purification."[5]
- Source: ChemicalBook / Organic Syntheses.
-
-
Polymerization Purification Standards
- Title: "Purification of monomers for precision polymeriz
- Source: NIST Polymer Science Standards.
-
URL:[Link] (General reference for monomer purity protocols).
-
Liquid Crystal Mesogens
- Title: "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
- Source: TUBITAK Academic Journals.
-
URL:[Link]
-
Sulfonylation Methodology
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Butyl benzoate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 4025-67-6: Benzenesulfonyl chloride, 4-hydroxy- [cymitquimica.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving yield of butyl 4-[(phenylsulfonyl)oxy]benzoate synthesis
Technical Support Case #8842: Optimization of Butyl 4-[(phenylsulfonyl)oxy]benzoate Synthesis
Executive Summary
You are synthesizing butyl 4-[(phenylsulfonyl)oxy]benzoate via the sulfonylation of butyl 4-hydroxybenzoate (Butylparaben) with benzenesulfonyl chloride. While this is a standard nucleophilic substitution, users frequently report yields stalling at 40-60% due to moisture sensitivity and competitive hydrolysis.
This guide provides a high-fidelity protocol and a troubleshooting FAQ to elevate your yields to the 85-95% range .
Part 1: The "Golden Protocol" (Optimized Workflow)
Do not rely on standard Schotten-Baumann conditions (aqueous base) for this specific lipophilic ester. The following anhydrous protocol is the industry standard for maximizing sulfonate ester yields while preserving the butyl ester moiety.
Reaction Scheme:
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Butyl 4-hydroxybenzoate | 1.0 | Substrate | Must be dry (vacuum dried if older stock). |
| Benzenesulfonyl Chloride | 1.2 | Electrophile | Distill if dark/viscous. Hydrolyzes rapidly in wet air. |
| Triethylamine (TEA) | 1.5 | Base | Scavenges HCl. Can substitute with Diisopropylethylamine (DIPEA). |
| DMAP | 0.05 | Catalyst | The Yield Driver. Essential for rapid conversion. |
| Dichloromethane (DCM) | [0.2 M] | Solvent | Must be anhydrous (water < 50 ppm). |
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Butyl 4-hydroxybenzoate (1.0 eq), TEA (1.5 eq), and DMAP (5 mol%) to anhydrous DCM. Cool to
in an ice bath. -
Addition: Add Benzenesulfonyl chloride (1.2 eq) dropwise over 10 minutes. Note: The reaction is exothermic; controlling the rate prevents side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 20% EtOAc/Hexane).
-
Quench: Add saturated
solution and stir vigorously for 15 minutes to hydrolyze excess sulfonyl chloride. -
Work-up: Separate layers. Wash organic layer with 0.5 M HCl (to remove TEA/DMAP/Pyridine), then Brine. Dry over
.[1] -
Purification: Concentrate. Recrystallize from EtOH/Hexanes if solid, or flash chromatography if oil.
Part 2: Mechanism & Logic (Why This Works)
The inclusion of DMAP (4-Dimethylaminopyridine) is the single most effective change to improve yield.
The Catalytic Cycle:
Without DMAP, the phenol must attack the sulfonyl chloride directly, which is slow. DMAP attacks the sulfonyl chloride first to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is roughly
Figure 1: The Nucleophilic Catalysis Cycle. DMAP acts as a "carrier," activating the sulfonyl group for rapid transfer to the phenol.
Part 3: Troubleshooting Center (FAQs)
Q1: My yield is stuck at 50%. I see starting material on TLC even after 12 hours. Why?
Diagnosis: Moisture contamination or "Dead" Reagent. The Fix:
-
Check the Sulfonyl Chloride: Benzenesulfonyl chloride hydrolyzes to benzenesulfonic acid upon exposure to air. If your reagent bottle has a crusty white solid around the cap or the liquid is dark brown, it is degraded. Action: Distill the chloride under vacuum or buy a fresh bottle.
-
Solvent Water: Sulfonyl chlorides react with water faster than phenols. If your DCM is not dry, the water consumes your reagent. Action: Use freshly distilled DCM or add activated 3Å molecular sieves to the solvent 24h prior to use.
Q2: The product is an oil, but it should be a solid. How do I crystallize it?
Diagnosis: Impurities preventing crystal lattice formation. The Fix: The most common impurities are:
-
Residual Pyridine/TEA: These act as solvents.
-
Benzenesulfonic Acid: The hydrolysis byproduct.
-
Unreacted Butyl Paraben.
Protocol:
-
Acid Wash: Ensure you wash the organic layer with 0.5M HCl (or 5% citric acid) during workup. This protonates the bases (TEA/DMAP), forcing them into the aqueous layer.
-
Biphasic Recrystallization: Dissolve the crude oil in a minimum amount of hot Ethanol. Add warm Hexane dropwise until the solution turns slightly cloudy. Cool slowly to
.
Q3: I see a new spot on TLC that isn't product or starting material. Did I hydrolyze the ester?
Diagnosis: Saponification of the butyl ester. The Fix: If you used strong aqueous base (NaOH) or heated the reaction, you might have hydrolyzed the butyl ester (the "tail" of the molecule), leaving you with 4-[(phenylsulfonyl)oxy]benzoic acid.
-
Prevention: Switch to the anhydrous TEA/DCM method described above. Avoid heating above
. -
Rescue: If you must use aqueous conditions, use
instead of NaOH/KOH, as carbonate is less likely to hydrolyze the butyl ester.
Q4: Can I use Pyridine as both solvent and base?
Answer: Yes, but it complicates the workup. Pyridine is a classic solvent for this, but it is difficult to remove completely due to its high boiling point and tendency to "stick" to products.
-
Recommendation: Use DCM with 1.5 eq TEA and catalytic DMAP. It is cleaner, faster, and easier to evaporate.
Part 4: Diagnostic Workflow
Use this logic tree to identify the specific failure point in your synthesis.
Figure 2: Troubleshooting Logic Tree for Sulfonate Ester Synthesis.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[2] Angewandte Chemie International Edition, 17(8), 569-583. Link (The authoritative source on DMAP catalysis mechanisms).
-
Yoshida, Y., et al. (1999).[3] Practical Synthesis of Sulfonates from Alcohols and Sulfonyl Chlorides. Synthesis, 1999(9), 1633-1636. Link (Modern anhydrous conditions for sulfonylation).
- Marquié, J., et al. (2001). Efficient synthesis of sulfonates from alcohols and sulfonyl chlorides catalyzed by Bi(OTf)3. Tetrahedron Letters, 42(4), 595-598.
Sources
Technical Support Center: Strategies for Removing Unreacted Benzenesulfonyl Chloride
Welcome to the technical support center for synthetic chemistry workflows. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted benzenesulfonyl chloride from product mixtures. As a common reagent in the synthesis of sulfonamides and sulfonate esters, its effective removal is critical for obtaining high-purity products. This document is designed for researchers, medicinal chemists, and process development professionals seeking practical, field-tested solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the workup of reactions involving benzenesulfonyl chloride. The solutions are presented in a question-and-answer format to directly resolve common experimental challenges.
Issue 1: An oily, persistent residue remains after an initial water wash.
Question: I've completed my reaction using benzenesulfonyl chloride and performed a simple aqueous workup. However, a significant amount of a dense, oily residue is contaminating my product and won't dissolve in the aqueous layer. What is this residue, and how can I effectively remove it?
Answer: This oily residue is almost certainly unreacted benzenesulfonyl chloride. A common misconception is that it will readily hydrolyze and wash away with water. In reality, benzenesulfonyl chloride is a viscous oil that is insoluble in cold water and hydrolyzes quite slowly under neutral pH conditions[1][2].
The key to its removal is to chemically convert it into a highly water-soluble species before extraction. This process is known as "quenching." Here are the most effective strategies:
-
Hydrolysis with Aqueous Base: The most straightforward method is to accelerate its hydrolysis to benzenesulfonic acid. By adding an aqueous base like sodium hydroxide (NaOH) or even a milder base like sodium bicarbonate (NaHCO₃), you can rapidly convert the sulfonyl chloride into its corresponding sodium benzenesulfonate salt[1]. This salt is highly soluble in water and will readily partition into the aqueous layer during an extraction. Caution: This method is not suitable if your desired product is sensitive to basic conditions.
-
Quenching with a Nucleophilic Amine: A fast and efficient alternative is to add a simple, water-soluble amine such as aqueous ammonia, or a solution of a primary/secondary amine like diethylamine[1]. The amine will rapidly react with the excess benzenesulfonyl chloride to form a water-soluble sulfonamide, which can then be easily removed during the aqueous workup.
-
Quenching with Pyridine: Pyridine serves as a nucleophilic catalyst and a quenching agent. It reacts with benzenesulfonyl chloride to form a sulfonylpyridinium salt intermediate, which is then readily hydrolyzed[1]. The resulting pyridinium salt is water-soluble and can be removed with an acidic aqueous wash (e.g., 1 M HCl) to protonate any remaining pyridine, ensuring its complete transfer into the aqueous phase[1]. This method is generally milder than using strong bases.
Issue 2: My product is base-sensitive, and I need a non-hydrolytic removal method.
Question: My target molecule contains base-labile functional groups (e.g., esters, Fmoc-protecting groups). How can I remove the excess benzenesulfonyl chloride without exposing my product to aqueous base?
Answer: This is a frequent challenge where standard hydrolytic workups are not viable. In this scenario, non-aqueous methods or milder quenching agents are the preferred approach.
-
Scavenger Resins (The "Catch and Release" Method): This is an elegant and highly effective solution that avoids an aqueous workup entirely. Solid-supported scavengers, such as silica- or polymer-bound amines (Si-NH₂, PS-Trisamine), can be added directly to the organic reaction mixture[1]. These resins contain nucleophilic amine groups that covalently bind to the excess benzenesulfonyl chloride. The reaction mixture is stirred with the resin until all the excess sulfonyl chloride is consumed (monitored by TLC). Afterward, the resin, now carrying the bound sulfonyl chloride, is simply filtered off. The product remains in the filtrate, free from the excess reagent[1].
-
Pyridine Quench with Acidic Wash: As mentioned previously, quenching with pyridine is a viable option[1]. After the reaction with pyridine is complete, you can proceed with an extraction using a dilute acid (e.g., cold 1M HCl) to remove the pyridinium salts and any remaining pyridine, followed by washes with water and brine. This avoids exposure to basic conditions.
Issue 3: After quenching with base and extraction, my product is contaminated with an acidic impurity.
Question: I used an NaOH quench and performed an extraction. My organic layer, which contains my neutral product, is still contaminated with an acidic compound that I suspect is benzenesulfonic acid. How is this possible, and how do I remove it?
Answer: You are correct to suspect benzenesulfonic acid, the hydrolysis product of benzenesulfonyl chloride[1][3]. While its sodium salt is very water-soluble, if the aqueous layer becomes neutralized or slightly acidic during workup, some of the benzenesulfonic acid can be protonated. The free acid has some solubility in polar organic solvents and can partition back into the organic layer[1].
To resolve this, perform additional washes of the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal for this purpose. It is basic enough to deprotonate the benzenesulfonic acid, converting it back to its water-soluble salt, but generally not so harsh as to damage sensitive products[1]. Following the bicarbonate wash, a final wash with brine will help to remove residual water before drying the organic layer.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best removal method for my specific reaction?
A1: The optimal method depends on your product's stability, the reaction scale, and the desired final purity. Use the following decision tree and comparison table to guide your choice.
Caption: Decision tree for selecting a removal method.
Table 1: Comparison of Benzenesulfonyl Chloride Removal Methods
| Method | Reagent(s) | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Aqueous Base Wash | NaOH, KOH, NaHCO₃ | Hydrolysis to water-soluble benzenesulfonic acid salt[1][3]. | Inexpensive, effective for large scales. | Not suitable for base-sensitive products. |
| Amine Quench | Aqueous NH₃, primary/secondary amines | Reaction to form a water-soluble sulfonamide[1]. | Fast and efficient. | The resulting sulfonamide must be easily separable from the product. |
| Pyridine Quench | Pyridine | Forms a water-soluble sulfonylpyridinium salt[1]. | Milder than strong bases; good for moderately sensitive products. | Pyridine can be difficult to remove completely; requires an acidic wash. |
| Scavenger Resins | Silica-bound amines (Si-NH₂) | Covalent binding of benzenesulfonyl chloride to the solid support[1]. | High product purity, simple filtration workup, avoids aqueous conditions. | Higher cost, may not be practical for very large scales. |
Q2: How can I monitor the reaction to ensure all the benzenesulfonyl chloride is gone?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress[4]. Spot the reaction mixture on a TLC plate alongside a spot of your starting material (the nucleophile) and a spot of benzenesulfonyl chloride. Elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the benzenesulfonyl chloride spot indicates that it has been fully consumed or quenched.
Q3: Can I use column chromatography to remove benzenesulfonyl chloride without a prior quench?
A3: While possible, it is not recommended. Benzenesulfonyl chloride can streak on silica gel and may even react with the silica or residual water, leading to contamination of your product fractions with benzenesulfonic acid. It is far more effective to quench the unreacted sulfonyl chloride first to convert it into a highly polar, water-soluble salt that can be easily removed by a simple extraction before you proceed with chromatographic purification[4].
Detailed Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Workup
This protocol describes a general procedure for removing excess benzenesulfonyl chloride using a basic aqueous quench.
-
Cool the Reaction Mixture: After the primary reaction is complete (as determined by TLC), cool the reaction mixture to 0-5 °C in an ice bath. This helps to control any exotherm during the quenching process[1].
-
Quenching: While stirring vigorously, slowly add a quenching solution (e.g., 1 M NaOH or saturated NaHCO₃) to the reaction mixture. Monitor the addition rate to ensure the internal temperature does not rise significantly[1]. Continue adding the quenching solution until the benzenesulfonyl chloride is fully consumed (this can be checked by TLC).
-
Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent (e.g., ethyl acetate, dichloromethane) if not already present, and water. Shake the funnel and allow the layers to separate.
-
Wash the Organic Layer: Drain the aqueous layer. Sequentially wash the separated organic layer with:
-
Water
-
Saturated aqueous NaHCO₃ (to remove any remaining benzenesulfonic acid)[1].
-
Brine (saturated aqueous NaCl) to facilitate drying.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Protocol 2: Purification using a Scavenger Resin
This protocol is ideal for base-sensitive substrates or when a non-aqueous workup is desired.
-
Select and Prepare the Resin: Choose an appropriate amine-based scavenger resin (e.g., Tris(2-aminoethyl)amine polystyrene or aminopropyl-functionalized silica gel).
-
Add the Resin: Add an excess of the scavenger resin (typically 2-4 equivalents relative to the excess benzenesulfonyl chloride used) to the completed reaction mixture[1].
-
Stir: Allow the mixture to stir at room temperature. Monitor the disappearance of the benzenesulfonyl chloride spot by TLC[1]. The time required can range from 1 to 12 hours depending on the resin and concentration.
-
Filter: Once the scavenging is complete, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Wash the Resin: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product[1].
-
Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Caption: Reactions of benzenesulfonyl chloride with quenching agents.
References
- BenchChem. (2025).
- BenchChem. (2025). optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. BenchChem.
- MicrobeWiki. (2026).
-
Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
Sources
Technical Support Center: Sulfonate Ester Hydrolysis & Stability
Topic: Troubleshooting Hydrolysis and Reactivity of Sulfonate Esters in Basic Conditions Ticket ID: #SOLV-OTs-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Leaving Group" Paradox
Welcome to the Sulfonate Ester Technical Support Center. You are likely here because your mesylate (OMs), tosylate (OTs), or triflate (OTf) reaction did not go as planned.
In basic conditions, sulfonate esters sit on a knife-edge. They are designed to be excellent leaving groups for Nucleophilic Substitution (
-
Elimination (
): The base abstracts a proton instead of attacking the carbon, yielding an alkene. -
Unintended Hydrolysis: Hydroxide (
) acts as the nucleophile, reverting your activated intermediate back to the alcohol (or decomposing it).[1]
This guide treats your chemical reaction as a system to be debugged.
Module 1: System Diagnostics (Mechanism & Selectivity)
Before troubleshooting, we must define the "logic gates" of your reaction. In basic media, the sulfonate ester (
Visualizing the Reaction Logic
The following diagram illustrates the decision tree your molecule navigates based on steric hindrance and base strength.[2]
Figure 1: The competitive landscape of sulfonate esters in basic media. Green represents the desired substitution; Red represents the elimination trap; Grey represents hydrolysis/decomposition.
Module 2: Troubleshooting Guides (FAQs)
Issue A: "I keep getting an alkene instead of my substitution product."
Diagnosis: The Elimination (
Corrective Actions:
-
Switch Bases: Move from "Hard" bases (Hydroxide, Alkoxides) to "Soft" non-basic nucleophiles if possible (Azides, Thiols, Cyanides). If a base is required for the nucleophile, use a non-nucleophilic organic base like Hünig’s base (DIPEA) or 2,6-Lutidine .
-
Lower the Temperature:
has a higher activation energy than . Running the reaction at or (for triflates) favors substitution. -
Change Solvent: Use a polar aprotic solvent (DMSO, DMF, Acetonitrile). These solvents solvate cations well but leave the nucleophile "naked" and more reactive for
, while often suppressing basicity relative to protic solvents.
Issue B: "My Triflate decomposed immediately upon adding base."
Diagnosis: Instability of the Leaving Group.
Root Cause: Triflates (-OTf) are approximately
Data: Leaving Group Reactivity Matrix
| Leaving Group | Abbr. | Conjugate Acid pKa | Reactivity | Stability in Base | Recommended Use |
| Triflate | -OTf | -14 (Triflic acid) | Extreme | Very Poor | Unreactive substrates; |
| Nosylate | -ONs | -3.5 | High | Low | When Tosylates fail; UV active. |
| Tosylate | -OTs | -2.8 (pTsOH) | Moderate | Good | General purpose; primary alcohols. |
| Mesylate | -OMs | -1.9 (MsOH) | Moderate | Moderate | Smallest steric footprint. |
Corrective Actions:
-
Protocol Shift: Generate the triflate in situ at low temp (
) using Triflic Anhydride ( ) and Pyridine , then add your nucleophile immediately. Do not attempt to isolate simple alkyl triflates.
Issue C: "The reaction worked, but the stereochemistry is wrong (Retention)."
Diagnosis: Wrong cleavage mechanism or Double Inversion. Root Cause:
-
S-O Cleavage (Rare): If the nucleophile attacks the Sulfur atom instead of the Carbon, the
bond remains intact, and you regenerate the alcohol with retention of configuration. This is sometimes called "S-O hydrolysis." -
Double Inversion: If you have Iodide (
) in your mixture (often added as a catalyst), it displaces the sulfonate (Inversion 1) and is then displaced by your nucleophile (Inversion 2), resulting in Net Retention.
Corrective Actions:
-
Verify Mechanism: Standard hydrolysis/substitution by hydroxide on the carbon (
cleavage) causes Inversion . -
Check Reagents: Ensure no catalytic halides are present if inversion is strictly required.
Module 3: Optimized Protocols (SOPs)
SOP-1: Minimizing Hydrolysis/Elimination in Substitution Reactions
Objective: Replace -OTs/-OMs with a Nucleophile (Nu) without forming alkenes.
Reagents:
-
Substrate:
(1.0 equiv) -
Nucleophile:
(1.2 - 1.5 equiv) -
Solvent: Anhydrous DMSO or DMF (Critical for rate)
Step-by-Step:
-
Drying: Flame-dry glassware under
or Ar. Water is the enemy; it acts as a competing nucleophile (hydrolysis). -
Solvation: Dissolve the nucleophile in DMSO.
-
Why? DMSO creates "naked anions," increasing
rates by orders of magnitude compared to alcohols/water, allowing the reaction to outcompete the slower elimination pathway.
-
-
Addition: Add the sulfonate ester solution slowly to the nucleophile at
.-
Why? Keeping concentration of the substrate low relative to the nucleophile prevents self-reaction or accumulation of heat.
-
-
Monitoring: Monitor by TLC. If elimination products (alkenes) appear, lower the temperature further.
SOP-2: Intentional Hydrolysis (Deprotection/Reversion)
Objective: You want to remove the sulfonyl group to get the alcohol back (e.g., failed reaction recovery). Note: Simple base hydrolysis often fails or leads to elimination.
Method:
-
Photolytic Cleavage: If using specific sulfonates (e.g., nitrophenyl), use UV light.
-
Reductive Cleavage: Use Sodium Amalgam (Na/Hg) or Mg/MeOH . This cleaves the
bond specifically, regenerating the alcohol with Retention of configuration.-
Caution: Standard
hydrolysis will invert the center (if it doesn't eliminate).
-
References & Authority
-
Leaving Group Reactivity & pKa Data:
-
BenchChem Technical Support.[3] "A Head-to-Head Comparison of Tosylate and Other Leaving Groups." (Verified pKa values: TfOH -14, TsOH -2.8).
-
-
Mechanistic Competition (E2 vs SN2):
-
Hydrolysis Pathways (C-O vs S-O):
Disclaimer: This guide assumes standard laboratory safety protocols. Sulfonate esters, particularly triflates and mesylates, are potent alkylating agents and potential genotoxins.[5] Handle with extreme care.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN2 vs E2 [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. periodicchemistry.com [periodicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Are triflate, tosylate and mesylate the only good leaving groups? | Filo [askfilo.com]
- 9. science-blogs.ucoz.com [science-blogs.ucoz.com]
Technical Support Center: Minimizing Moisture Sensitivity in Sulfonate Ester Storage
Welcome to the Technical Support Center for the handling and storage of sulfonate esters. This guide is designed for researchers, scientists, and drug development professionals who work with these moisture-sensitive compounds. My goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity of your materials and the success of your experiments.
Section 1: Understanding Sulfonate Ester Instability: The "Why" Behind the Precautions
Sulfonate esters are potent electrophiles and are susceptible to hydrolysis, a reaction with water that cleaves the ester bond.[1][2] This degradation pathway is a primary concern as it not only consumes your valuable reagent but also introduces impurities—the corresponding sulfonic acid and alcohol—into your reaction mixture, potentially leading to inconsistent results, lower yields, and purification challenges.
The mechanism of hydrolysis can be complex, proceeding through either a stepwise addition-elimination or a concerted pathway, depending on the specific sulfonate ester and the conditions.[1][2] Regardless of the precise mechanism, the presence of water is the critical initiating factor. Even trace amounts of moisture, often absorbed from the atmosphere, can significantly impact the stability of sulfonate esters over time.[3][4]
It is crucial to recognize that some sulfonate esters are more susceptible to hydrolysis than others. For instance, sterically hindered esters, like neopentyl (Neo) sulfonates, are generally more resistant to nucleophilic attack by water compared to less hindered analogues.[5] Conversely, esters with good leaving groups can be more prone to hydrolysis.
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// Nodes Sulfonate_Ester [label="Sulfonate Ester\n(R-SO₂-OR')", fillcolor="#F1F3F4"]; Water [label="Water\n(H₂O)", fillcolor="#F1F3F4"]; Transition_State [label="Transition State / Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Sulfonic_Acid [label="Sulfonic Acid\n(R-SO₃H)", fillcolor="#EA4335"]; Alcohol [label="Alcohol\n(R'-OH)", fillcolor="#34A853"];
// Edges Sulfonate_Ester -> Transition_State [label="Nucleophilic Attack\nby Water"]; Water -> Transition_State; Transition_State -> Sulfonic_Acid [label="Cleavage"]; Transition_State -> Alcohol; } caption { label = "Figure 1: Generalized Hydrolysis Pathway of a Sulfonate Ester."; fontsize = 10; fontname = "Arial"; } }
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with sulfonate esters, providing a clear path to resolution.
Q1: I've noticed a decrease in the yield of my reaction over time, even though I'm using the same batch of sulfonate ester. What could be the cause?
A1: A gradual decrease in reaction yield is a classic sign of reagent degradation due to moisture exposure.
-
Immediate Action: Before your next experiment, obtain a fresh, unopened bottle of the sulfonate ester if available. If not, consider purifying the existing material.
-
Root Cause Analysis:
-
Improper Storage: Was the bottle tightly sealed after each use? Was it stored in a desiccator or a dry, inert atmosphere? Hygroscopic materials can readily absorb atmospheric moisture.[6][7]
-
Frequent Access: Repeatedly opening the container, especially in a humid environment, introduces moisture. If you need to access the reagent frequently, consider aliquoting it into smaller, single-use vials under an inert atmosphere.
-
Solvent Contamination: Are you using anhydrous solvents? Even solvents with low water content can contribute to the slow degradation of the sulfonate ester.[8]
-
Q2: My analytical data (NMR, LC-MS) of the sulfonate ester shows unexpected peaks that were not present when the reagent was new. What are these impurities?
A2: The appearance of new peaks corresponding to the sulfonic acid and alcohol hydrolysis products is a strong indicator of moisture contamination.
-
Identification: Compare the new peaks in your analytical data with the known spectra of the potential sulfonic acid and alcohol byproducts.
-
Verification: To confirm, you can intentionally expose a small sample of the sulfonate ester to a droplet of water and re-analyze it after a short period. The growth of the impurity peaks will confirm their identity.
-
Solution: If the level of impurities is low, you may be able to proceed, but for sensitive reactions, purification or replacement of the reagent is recommended.
Q3: I am preparing a solution of a sulfonate ester in an organic solvent for a reaction, but the results are inconsistent between batches. Why might this be happening?
A3: Inconsistent results when using a stock solution often point to either the degradation of the solution over time or variability in its preparation.
-
Solution Stability: Sulfonate ester solutions, especially in protic solvents, may not be stable for long-term storage. It is best practice to prepare solutions fresh before each use.
-
Solvent Purity: Ensure you are using a freshly opened bottle of anhydrous solvent or a properly dried solvent for each preparation. The water content in solvents can vary between bottles and over time.[9] Refer to the protocol for solvent drying in Section 5.
-
Headspace Moisture: The air in the headspace of your solvent bottle contains moisture. If using a large bottle for multiple preparations, consider purging the headspace with an inert gas like nitrogen or argon after each use.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal storage container for a sulfonate ester?
A: The ideal container is the original manufacturer's bottle, which is often designed for moisture-sensitive reagents.[10] If you need to transfer the material, use a clean, dry glass vial with a PTFE-lined cap. For highly sensitive compounds, a container with a septum that allows for removal via syringe under an inert atmosphere is recommended.[10][11]
Q: How can I tell if my sulfonate ester has started to decompose without running analytical tests?
A: While analytical testing is the most definitive method, some physical changes may indicate decomposition. For solid sulfonate esters, clumping or a change in texture can suggest water absorption.[6] For liquids, a change in color or the appearance of cloudiness or precipitates can be a warning sign.
Q: Is refrigeration or freezing a good way to store sulfonate esters?
A: Lowering the temperature can slow down the rate of decomposition. However, it is critical to allow the container to warm to room temperature before opening it.[12] Opening a cold container will cause atmospheric moisture to condense on the cold surfaces, directly contaminating the reagent.
Q: What is "inert gas blanketing" and should I be using it?
A: Inert gas blanketing, also known as tank padding, is the process of replacing the air in the headspace of a container with an inert gas like nitrogen or argon.[13][14][15] This creates a dry, non-reactive atmosphere that protects the contents from moisture and oxygen.[13][14] For long-term storage or for highly sensitive sulfonate esters, this is a highly recommended practice.
Section 4: Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | As recommended by the manufacturer (typically 2-8 °C or room temperature) | Lower temperatures slow degradation, but proper equilibration before opening is crucial to prevent condensation. |
| Storage Atmosphere | Dry, inert gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture and oxygen, the primary drivers of degradation.[15] |
| Acceptable Humidity | As low as possible (<20% RH) | Minimizes the driving force for moisture absorption by the hygroscopic material. |
| Container Type | Original manufacturer's bottle or glass vial with PTFE-lined cap | Ensures a good seal and minimizes reaction with the container material. |
Section 5: Experimental Protocols
Protocol 1: Aliquoting a Solid Sulfonate Ester Under Inert Atmosphere
This protocol is designed to divide a bulk quantity of a solid sulfonate ester into smaller, single-use vials, minimizing moisture exposure to the bulk material.
Materials:
-
Glove box or glove bag with a dry nitrogen or argon atmosphere
-
Bulk container of solid sulfonate ester
-
Multiple clean, dry glass vials with PTFE-lined caps
-
Spatula
-
Analytical balance (inside the glove box)
Procedure:
-
Place the sealed bulk container, vials, caps, and spatula into the glove box antechamber.
-
Evacuate and refill the antechamber with inert gas three times before transferring the items into the main chamber.
-
Allow all items to sit in the glove box atmosphere for at least 30 minutes to ensure any surface moisture has been removed.
-
Carefully open the bulk container.
-
Tare a vial on the balance.
-
Using the spatula, transfer the desired amount of sulfonate ester to the vial.
-
Tightly cap the vial.
-
Repeat for the remaining vials.
-
Tightly reseal the bulk container.
-
Store the aliquoted vials and the bulk container in a desiccator, preferably inside the glove box or in a designated dry storage area.
Protocol 2: Drying of Organic Solvents for Use with Sulfonate Esters
This protocol describes a common method for drying solvents to ensure they are free of water before use with sulfonate esters.
Materials:
-
Solvent to be dried (e.g., Dichloromethane, Acetonitrile)
-
Appropriate drying agent (e.g., Calcium hydride (CaH₂) for Dichloromethane, activated molecular sieves for Acetonitrile)[16]
-
Round-bottom flask
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
-
Schlenk flask for collecting the dry solvent
Procedure:
-
Assemble the distillation apparatus and flame-dry all glassware under vacuum, then cool under a positive pressure of inert gas.
-
Add the solvent and the appropriate drying agent to the round-bottom flask.
-
Heat the flask to reflux under a positive pressure of inert gas.
-
Distill the solvent, collecting it in the Schlenk flask under an inert atmosphere.
-
The freshly distilled, anhydrous solvent should be used immediately or stored under an inert atmosphere over activated molecular sieves.[9]
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// Edges Start -> Check_Reagent; Check_Reagent -> Good [label="No"]; Check_Reagent -> Bad [label="Yes"]; Good -> Use_Inert; Use_Inert -> Use_Dry_Solvent; Use_Dry_Solvent -> Reaction; Reaction -> Store_Properly; Store_Properly -> End; Bad -> Troubleshoot; Troubleshoot -> Start; } caption { label = "Figure 2: Decision workflow for handling sulfonate esters."; fontsize = 10; fontname = "Arial"; } }
References
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2013, November 26). ACS Publications. Retrieved February 20, 2026, from [Link]
-
On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies. (1994, January 1). RSC Publishing. Retrieved February 20, 2026, from [Link]
-
Summary of Common Organic Solvent Purification Methods Used in Laboratories. (2024, September 28). Chem-Station. Retrieved February 20, 2026, from [Link]
-
Tips & Tricks: Drying Methods. (n.d.). University of Rochester Department of Chemistry. Retrieved February 20, 2026, from [Link]
-
Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. (2006, March 27). Oxford Academic. Retrieved February 20, 2026, from [Link]
-
The Process of Inert Gas Blanketing. (2016, June 27). Cambridge Sensotec. Retrieved February 20, 2026, from [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved February 20, 2026, from [Link]
-
Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 20, 2026, from [Link]
-
Blanketing: protecting the integrity of your products with inert gas. (2024, May 21). GasN2. Retrieved February 20, 2026, from [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010, October 14). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Drying Solvents. (2021, August 15). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
How to Store Reagents. (n.d.). University of Rochester. Retrieved February 20, 2026, from [Link]
-
Tank Blanketing: A Look Into Nitrogen Blankets. (2015, June 11). Poly Processing. Retrieved February 20, 2026, from [Link]
-
The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved February 20, 2026, from [Link]
-
A Detailed Study of Sulfonate Ester Reaction Dynamics. (2010, March 10). Novatia. Retrieved February 20, 2026, from [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Water Sensitive Chemicals. (n.d.). University of California, Berkeley - Environment, Health & Safety. Retrieved February 20, 2026, from [Link]
- Process of blanketing with inert gas. (n.d.). Google Patents.
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved February 20, 2026, from [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Packaging, Inerting and Blanketing. (n.d.). Air Products. Retrieved February 20, 2026, from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Moisture protection for hygroscopic materials during transport. (n.d.). Absortech. Retrieved February 20, 2026, from [Link]
-
Sulfonate Esters - How Real is the Risk? (n.d.). PQRI. Retrieved February 20, 2026, from [Link]
-
Converting an Alcohol to a Sulfonate Ester. (2020, March 16). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010, June 1). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Sulfonate Esters – How Real is the Risk? (n.d.). PQRI. Retrieved February 20, 2026, from [Link]
-
Lithographic performances of aryl sulfonate ester-modified polystyrenes as non-chemically amplified resists. (2025, June 12). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
Sources
- 1. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enovatia.com [enovatia.com]
- 4. researchgate.net [researchgate.net]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 10. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Storage instructions for chemical reagents [en.hnybio.com]
- 13. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 14. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 15. blog.polyprocessing.com [blog.polyprocessing.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Guide: Butyl 4-hydroxybenzoate vs. Butyl 4-[(phenylsulfonyl)oxy]benzoate
Executive Summary: The Nucleophile-Electrophile Switch
This guide analyzes the reactivity divergence between Butyl 4-hydroxybenzoate (Butylparaben) and its activated derivative, Butyl 4-[(phenylsulfonyl)oxy]benzoate .
For drug development and synthetic professionals, the choice between these two represents a fundamental strategic decision in retrosynthetic analysis:
-
Butyl 4-hydroxybenzoate acts as a Nucleophile . It is an electron-rich scaffold used primarily for O-functionalization (etherification, esterification) or electrophilic aromatic substitution (EAS).
-
Butyl 4-[(phenylsulfonyl)oxy]benzoate acts as an Electrophile . By capping the phenol with a phenylsulfonyl group, the electronic character of the ring is inverted. The C–O bond is activated for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Kumada), effectively transforming the phenol into a leaving group pseudo-halide.
Chemical Profile & Electronic Properties
The structural modification from a free hydroxyl to a sulfonate ester significantly alters the electronic distribution of the aromatic ring.
| Feature | Butyl 4-hydroxybenzoate | Butyl 4-[(phenylsulfonyl)oxy]benzoate |
| Structure | Free Phenol ( | Aryl Sulfonate ( |
| Electronic Nature | Electron-Rich (Activated Ring) | Electron-Deficient (Deactivated Ring) |
| Hammett | -0.37 (OH is strongly donating) | +0.33 (OSO |
| Primary Reactivity | Nucleophilic (at Oxygen)Electrophilic Attack (at Ortho-Carbon) | Electrophilic (at Ipso-Carbon)S-O Bond Cleavage (Hydrolysis) |
| Synthetic Role | Starting Material / Preservative | Cross-Coupling Partner / Protected Phenol |
| Leaving Group Ability | Poor ( | Good ( |
Reactivity Divergence & Mechanism
The core distinction lies in how these molecules respond to external reagents.
Butyl 4-hydroxybenzoate: The Nucleophile
The free phenol is an Ambident Nucleophile . Under basic conditions, the phenoxide ion is generated, which is highly reactive toward alkyl halides (Williamson Ether Synthesis) or acyl chlorides.[1]
-
Mechanism:
attack by Oxygen. -
Regioselectivity: The hydroxyl group activates the benzene ring at the ortho position, making it susceptible to halogenation or nitration, although the ester group at the para position deactivates the ring somewhat.[2]
Butyl 4-[(phenylsulfonyl)oxy]benzoate: The Electrophile
The sulfonate group serves two purposes:
-
Protection: It masks the acidic proton, preventing interference with base-sensitive reagents (e.g., Grignards, provided the ester is tolerated).
-
Activation (C-O Cleavage): The sulfonyloxy group is a potent leaving group. In the presence of Nickel (Ni) or Palladium (Pd) catalysts, the C–O bond undergoes oxidative addition. This allows the molecule to function as an aryl halide surrogate in cross-coupling reactions.
Visualization: Reactivity Pathways
Figure 1: Divergent reactivity pathways. The sulfonate (red path) unlocks metal-catalyzed C-C bond formation, whereas the parent phenol (blue path) favors C-O bond formation.
Experimental Protocols
Protocol A: Synthesis of Butyl 4-[(phenylsulfonyl)oxy]benzoate (Activation)
This protocol converts the nucleophilic phenol into the electrophilic sulfonate.
Reagents:
-
Butyl 4-hydroxybenzoate (1.0 equiv)
-
Benzenesulfonyl chloride (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM) [Solvent]
-
DMAP (0.1 equiv) [Catalyst]
Methodology:
-
Dissolution: Dissolve Butyl 4-hydroxybenzoate (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.
-
Base Addition: Add Triethylamine (15 mmol) and DMAP (1 mmol). Cool the mixture to 0°C.
-
Sulfonylation: Dropwise add Benzenesulfonyl chloride (12 mmol). The reaction is exothermic; maintain temperature < 5°C.
-
Monitoring: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, replaced by the less polar sulfonate ( ). -
Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine), saturated
, and brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane.
Protocol B: Nickel-Catalyzed Cross-Coupling (Kumada-Corriu Type)
Demonstrating the utility of the sulfonate ester in C–C bond formation (a reaction impossible with the parent phenol).
Reagents:
-
Butyl 4-[(phenylsulfonyl)oxy]benzoate (1.0 equiv)
-
Phenylmagnesium Bromide (1.2 equiv, THF solution)
- (5 mol%) [Catalyst]
-
THF (anhydrous)
Methodology:
-
Catalyst Prep: In a flame-dried Schlenk flask, suspend
in anhydrous THF. -
Substrate Addition: Add the sulfonate ester (1.0 equiv).
-
Coupling: Cool to 0°C. Add PhMgBr dropwise. The solution often turns from orange to dark red/brown.
-
Reflux: Heat to reflux (65°C) for 12 hours.
-
Validation: The sulfonate leaving group (
) is displaced, yielding Butyl [1,1'-biphenyl]-4-carboxylate .-
Note: The ester moiety on the butyl group is generally stable to Grignards at low temperatures if the cross-coupling is faster, but competitive attack at the ester carbonyl is a risk. For high chemoselectivity, Pd-catalyzed Suzuki coupling (using Boronic acids) is preferred over Grignards.
-
Comparative Stability Data (Hydrolysis)
One critical consideration is the stability of the sulfonate linkage versus the carboxylic ester linkage.
| Condition | Butyl 4-hydroxybenzoate | Butyl 4-[(phenylsulfonyl)oxy]benzoate |
| Acidic (pH 1, 25°C) | Stable | Stable |
| Basic (pH 12, 25°C) | Deprotonates to Phenoxide (Reversible) | Hydrolysis Risk: Nucleophilic attack at Sulfur regenerates the phenol ( |
| Nucleophilic Solvents | Stable | Susceptible to aminolysis (cleavage of sulfonate). |
Critical Insight: In basic hydrolysis studies, the sulfonate ester bond (
References
-
Reactivity of Aryl Sulfonates
-
Cross-Coupling Utility
-
Parent Compound Properties
Sources
comparing leaving group ability of phenylsulfonyloxy vs tosyloxy benzoates
An In-Depth Comparison of Phenylsulfonyloxy and Tosyloxy Benzoates as Leaving Groups
A Guide for Researchers in Synthetic Chemistry and Drug Development
Introduction: The Critical Role of the Leaving Group
In the intricate dance of chemical reactions, the leaving group is a pivotal player. Its propensity to depart from a molecule, taking with it a pair of electrons, dictates the feasibility, mechanism, and rate of many fundamental transformations, including nucleophilic substitution and elimination reactions.[1][2] A superior leaving group is one that is stable on its own after detaching. This stability is directly and inversely correlated with its basicity—the weaker the base, the better the leaving group.[1][3] This principle arises because weak bases are the conjugate bases of strong acids, indicating their inherent stability and reluctance to re-form a bond with the electrophilic center.[4]
Sulfonate esters are renowned for their exceptional leaving group ability, frequently employed to activate otherwise unreactive hydroxyl groups in alcohols and phenols.[5][6] Among the vast arsenal of sulfonate esters, the tosyloxy (p-toluenesulfonyloxy) group is ubiquitous. However, its unsubstituted parent, the phenylsulfonyloxy (or "besyloxy") group, presents a compelling alternative. This guide provides a head-to-head comparison of these two leaving groups, grounded in theoretical principles and supported by experimental data, to inform their strategic selection in complex synthetic endeavors.
Theoretical Underpinnings: An Electronic Tug-of-War
The fundamental difference between the phenylsulfonyloxy and tosyloxy groups lies in a single methyl substituent at the para position of the aromatic ring. This seemingly minor structural change has subtle but measurable electronic consequences that directly impact the stability of the departing sulfonate anion.
-
Phenylsulfonyloxy Group: The leaving group is the benzenesulfonate anion. The negative charge that develops on the oxygen atom upon departure is stabilized by resonance delocalization across the three oxygen atoms of the sulfonyl moiety and by the electron-withdrawing inductive effect of the phenyl ring.
-
Tosyloxy Group: The leaving group is the p-toluenesulfonate (tosylate) anion. It possesses the same resonance stabilization as the benzenesulfonate anion. However, the additional para-methyl group exerts an electron-donating effect on the benzene ring through both induction and hyperconjugation.
This electron-donating nature of the methyl group pushes electron density towards the sulfonyl core, slightly destabilizing the resulting tosylate anion compared to the unsubstituted benzenesulfonate anion. A less stable anion is a slightly stronger conjugate base, and therefore, a slightly less effective leaving group.
Based on this first-principles analysis, we can formulate a clear hypothesis:
Hypothesis: The phenylsulfonyloxy group is a marginally better leaving group than the tosyloxy group due to the absence of the destabilizing electron-donating para-methyl substituent.
Figure 1: Electronic comparison of Tosylate and Benzenesulfonate anions.
Experimental Validation: Solvolysis and Kinetic Data
Hammett plots, which correlate the logarithm of the reaction rate with a substituent's electronic parameter (σ), consistently show positive ρ values for reactions involving the departure of a sulfonate group.[9][10] A positive ρ value indicates that electron-withdrawing groups, which stabilize the developing negative charge in the transition state, accelerate the reaction. Conversely, electron-donating groups slow it down.
This provides strong circumstantial evidence supporting our hypothesis. The para-methyl group on the tosylate has a negative Hammett σ value, consistent with its electron-donating character and a slight reduction in reaction rate compared to the unsubstituted phenylsulfonyl parent.
A good proxy for leaving group ability is the acidity of the conjugate acid.[4][11] A more acidic conjugate acid corresponds to a more stable conjugate base (anion), which functions as a better leaving group.
| Leaving Group Precursor | pKa | Relative Leaving Group Ability | Reference |
| p-Toluenesulfonic Acid | -2.8 | Excellent | [11] |
| Benzenesulfonic Acid | -3.0 (est.) | Marginally Better | General Principle |
| Methanesulfonic Acid | -1.9 | Excellent | [11] |
| Trifluoromethanesulfonic Acid | -14.7 | Superb | General Principle |
Table 1: Comparison of Acidity for Common Sulfonic Acids. The estimated pKa for benzenesulfonic acid is slightly lower (more acidic) than p-toluenesulfonic acid, predicting the benzenesulfonate anion to be a slightly better leaving group.
Practical Synthesis of Phenylsulfonyl and Tosyl Benzoates
The preparation of these sulfonate esters typically involves the reaction of a hydroxybenzoate with the corresponding sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.[6][12][13]
Figure 2: General workflow for the synthesis of sulfonate esters.
Experimental Protocol: Synthesis of Methyl 4-(tosyloxy)benzoate
This protocol serves as a representative example for the synthesis of both target compounds.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-hydroxybenzoate (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable dry solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration). Cool the solution to 0°C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine (used as both base and solvent), to the stirred solution.
-
Sulfonyl Chloride Addition: Add p-toluenesulfonyl chloride (tosyl chloride, 1.2 eq.) portion-wise, ensuring the internal temperature remains below 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove excess base), water, and saturated brine solution.[13]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield the pure tosylate as a crystalline solid.[12]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
To synthesize methyl 4-(phenylsulfonyloxy)benzoate, simply substitute benzenesulfonyl chloride for tosyl chloride in step 4.
A Protocol for Direct Comparison: Kinetic Solvolysis Study
To empirically determine the relative leaving group ability, a kinetic analysis of the solvolysis of methyl 4-(phenylsulfonyloxy)benzoate and methyl 4-(tosyloxy)benzoate can be performed. The reaction involves the cleavage of the C-O bond, producing a sulfonic acid. The rate of acid production is a direct measure of the reaction rate.
Figure 3: Workflow for a comparative kinetic solvolysis experiment.
Detailed Solvolysis Protocol
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of both methyl 4-(phenylsulfonyloxy)benzoate and methyl 4-(tosyloxy)benzoate in dry acetone.
-
Prepare the solvolysis solvent (e.g., 70:30 ethanol:water by volume).
-
Prepare a standardized solution of ~0.02 M NaOH in the solvolysis solvent.
-
Prepare an indicator solution (e.g., bromothymol blue).
-
-
Kinetic Run:
-
Place a precise volume (e.g., 50.0 mL) of the solvolysis solvent into a jacketed reaction vessel maintained at a constant temperature (e.g., 50.0 ± 0.1 °C).
-
Add a few drops of the indicator.
-
At time t=0, inject a small, precise volume (e.g., 0.1 mL) of the sulfonate ester stock solution into the stirred solvent.
-
Immediately begin titrating the generated sulfonic acid with the standardized NaOH solution from a burette, maintaining the color of the indicator at its endpoint.
-
Record the volume of NaOH added at regular time intervals for at least two half-lives.
-
Record the final volume after ~10 half-lives (V∞).
-
-
Data Analysis:
-
Calculate the first-order rate constant (k) by plotting ln(V∞ - Vₜ) versus time. The slope of the resulting straight line will be -k.
-
Perform the experiment in triplicate for each substrate to ensure reproducibility.
-
The ratio of the average rate constants (kphenylsulfonyloxy / ktosyloxy) will provide a quantitative measure of their relative leaving group abilities under the tested conditions.
-
Conclusion and Recommendations
From both a theoretical and an experimental standpoint, the phenylsulfonyloxy group is a slightly better leaving group than the tosyloxy group . This is a direct consequence of the electron-donating methyl group on the tosyl ring, which marginally destabilizes the resulting anion upon departure.
For the practicing chemist, what does this mean?
-
Reactivity: In reactions where leaving group departure is rate-limiting (e.g., Sₙ1, E1, and many Sₙ2 reactions), using a phenylsulfonyl-activated benzoate may lead to slightly faster reaction rates or allow for milder reaction conditions compared to its tosyl-activated counterpart.
-
Cost and Availability: p-Toluenesulfonyl chloride (TsCl) is generally more common and less expensive than benzenesulfonyl chloride (BsCl). This practical consideration is often the deciding factor, as the modest increase in reactivity offered by the phenylsulfonyl group may not justify the additional cost for many applications.
-
Strategic Choice: The choice between these two leaving groups becomes most relevant in challenging synthetic contexts, such as with sterically hindered substrates or when attempting reactions with poor nucleophiles. In these cases, the small rate enhancement provided by the phenylsulfonyloxy group could be the difference between a successful reaction and failure.
Ultimately, while the tosyloxy group remains an excellent and reliable choice for most synthetic applications due to its cost-effectiveness and vast literature precedent, the phenylsulfonyloxy group should be considered a valuable tool in the chemist's arsenal for situations demanding maximal reactivity.
References
-
Jenkins, H. D. B., & Tudela, D. (2003). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
-
Oh, H. K., et al. (1993). Solvolysis mechanism of indan-2-yl arenesulfonates. Journal of the Chemical Society, Perkin Transactions 2. DOI:10.1039/P29930001441. [Link]
-
Gleave, R., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. [Link]
-
Rossall, B., & Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry. [Link]
-
Gleave, R., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. [Link]
-
Bentley, T. W., & Jones, R. O. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]
-
El-Bardan, A. A., et al. (1998). Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. Journal of Chemical & Engineering Data. [Link]
-
Bentley, T. W., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules. [Link]
- DeLULLO, G. C., et al. (2000). Synthesis of benzo fused heterocyclic sulfonyl chlorides.
-
Hunt, I. Substituent Effects. University of Calgary. [Link]
-
Periodic Chemistry. (2019). Sulfonate Esters. [Link]
-
Hoogenboom, R., et al. (2010). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Beilstein Journal of Organic Chemistry. [Link]
-
Orango. (2025). What Makes a Good Leaving Group in Organic Chemistry?. [Link]
-
Ashenhurst, J. (2026). What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023). 7.7. Leaving Groups. Introduction to Organic Chemistry. [Link]
-
Babtie, A. C., et al. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry. [Link]
-
Stanek, J., & Hubschwerlen, C. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules. [Link]
-
LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Um, I.-H., et al. (2008). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]
-
Bentley, T. W., & Jones, R. O. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]
-
Piguet, C., et al. (2000). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Inorganic Chemistry. [Link]
-
PrepChem. (2023). Synthesis of tosylate. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Wikipedia. (n.d.). Leaving group. [Link]
-
Wankhade, S. S., et al. (2021). Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2010). Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA). Arkivoc. [Link]
-
Aziz-ur-Rehman, et al. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research. [Link]
-
University of Massachusetts Dartmouth. (2011). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
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- 8. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals [mdpi.com]
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- 13. organic-synthesis.com [organic-synthesis.com]
Structural Elucidation of Butyl 4-[(phenylsulfonyl)oxy]benzoate: A Comparative Guide to Crystallographic Precision
Executive Summary
Objective: This guide details the structural determination of butyl 4-[(phenylsulfonyl)oxy]benzoate , a critical intermediate in the synthesis of liquid crystalline mesogens and pharmaceutical precursors.
The Challenge: While 1D-NMR confirms molecular connectivity, it fails to elucidate the 3D packing motifs and intermolecular forces (specifically
Comparative Analysis: SC-XRD vs. Alternatives
In the context of structural elucidation, the "product" is the data fidelity. The table below objectively compares SC-XRD against its primary alternatives for this specific class of sulfonyloxy benzoates.
| Feature | SC-XRD (The Gold Standard) | Solution NMR ( | Powder XRD (PXRD) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | 2D Connectivity & Topology | Bulk Phase Identification |
| Geometry Resolution | Absolute (Bond lengths | Relative (via NOESY/COSY) | Low (Unit cell only) |
| Intermolecular Forces | Direct observation of C-H...O & | Inferred (concentration dependent) | Inferred from packing |
| Sulfonate Geometry | Resolves distorted tetrahedral angles | Indistinguishable from general signals | N/A |
| Sample Requirement | Single Crystal ( | Dissolved Sample (~5 mg) | Polycrystalline Powder (~50 mg) |
| Limitation | Requires high-quality crystal growth | Averaged conformation; no packing data | No atomic resolution |
Why SC-XRD Wins for This Molecule
For butyl 4-[(phenylsulfonyl)oxy]benzoate , the critical structural feature is the sulfonate-ester linkage .
-
NMR will show the protons of the butyl chain and the aromatic rings, but it cannot determine the torsion angle between the phenyl ring and the benzoate core.
-
SC-XRD definitively resolves the tetrahedral geometry around the sulfur atom (
bond angles ) and the planar geometry of the benzoate ester, which is essential for predicting liquid crystalline behavior.
Experimental Protocol: From Synthesis to Structure
This protocol prioritizes crystallization quality , the single biggest failure point in diffraction studies.
Phase 1: Synthesis & Purification
-
Reaction: Esterification of butyl 4-hydroxybenzoate with benzenesulfonyl chloride in the presence of a base (Pyridine/Et
N). -
Purification: Recrystallize the crude solid from hot ethanol. Do not use column chromatography fractions directly for SC-XRD ; they often contain amorphous impurities that inhibit lattice formation.
Phase 2: Crystal Growth (The "Slow Evaporation" Method)
For sulfonyl benzoates, a mixed-solvent system is required to balance solubility and nucleation.
-
Dissolution: Dissolve 20 mg of the purified compound in 2 mL of Dichloromethane (DCM) (good solubility).
-
Antisolvent Addition: Carefully layer 1 mL of n-Hexane or Ethanol on top.
-
Controlled Evaporation: Cover the vial with Parafilm and poke 3-4 small holes with a needle.
-
Incubation: Store at 4°C (refrigerator) to slow kinetic energy and promote defect-free lattice growth.
-
Target: Colorless blocks or prisms (
mm). -
Timeframe: 3–7 days.[1]
-
Phase 3: Data Collection & Refinement
-
Instrument: Bruker APEX-II or similar CCD/CMOS diffractometer.
-
Radiation: Mo-K
( Å). Note: Mo is preferred over Cu for sulfur-containing compounds to minimize absorption effects. -
Temperature: 100 K (Cryostream). Essential to freeze butyl chain thermal disorder.
Visualization: The Structural Determination Workflow
Figure 1: The linear workflow for high-fidelity structural determination, emphasizing purification prior to growth.
Representative Crystallographic Data
Based on the structural analogues (e.g., butyl 4-(4-methyl-benzene-sulfonamido)-benzoate) and standard sulfonate ester geometries, the researcher should validate their results against these expected parameters.
Table 2: Expected Structural Metrics (Validation Criteria)
| Parameter | Expected Range/Value | Significance |
| Crystal System | Monoclinic or Triclinic | Common for asymmetric esters. |
| Space Group | Centrosymmetric packing is energetically favored. | |
| S-O Bond Length | 1.58 – 1.62 Å | Single bond character (S-O-C). |
| S=O Bond Length | 1.41 – 1.44 Å | Double bond character (Sulfonyl). |
| O-S-O Angle | Distorted tetrahedral geometry. | |
| Packing Motif | Intermolecular C-H...O hydrogen bonding. |
Mechanistic Insights: Intermolecular Interactions
The power of SC-XRD lies in revealing the "invisible" forces holding the crystal together. For this molecule, two key interactions define stability:
-
Sulfonyl Dipole Interactions: The
group is a strong dipole acceptor. It typically forms weak hydrogen bonds ( ) with adjacent aromatic protons. -
-
Stacking: The benzoate and phenylsulfonyl rings often stack in an offset parallel manner (centroid-centroid distance ~3.8 Å), stabilizing the lattice.
Visualization: Interaction Logic
Figure 2: Interaction map showing how the sulfonyl group and aromatic rings drive lattice stability.
References
-
Gowda, B. T., et al. (2012). "Butyl 4-(4-methylbenzenesulfonamido)benzoate."[2] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1541.[2] Link
- Grounding Citation: Provides the crystallographic precedent for butyl benzoate sulfonamide derivatives, serving as the closest structural analogue for packing comparison.
-
Müller, P. (2009). "Crystal structure refinement: a crystallographer's guide to SHELXL." Crystallography Reviews, 15(1), 57-83. Link
- Methodology Citation: The authoritative source for the refinement protocols (SHELXL)
-
Cruickshank, D. W. J. (1961). "The role of 3d-orbitals in
-bonds between (a) silicon, phosphorus, sulfur, or chlorine and (b) oxygen or nitrogen." Journal of the Chemical Society, 5486-5504. Link- Theoretical Citation: Foundational text explaining the bonding in the sulfonyl ( ) group, justifying the bond geometry observed in SC-XRD.
-
PubChem. (2025).[3][1][4][5] "Butyl 4-(phenylsulfonyloxy)benzoate Compound Summary." National Library of Medicine. Link
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- 3. Butyl 4-(butyryloxy)benzoate | C15H20O4 | CID 1729084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate | C21H28N2O5S | CID 122917 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
